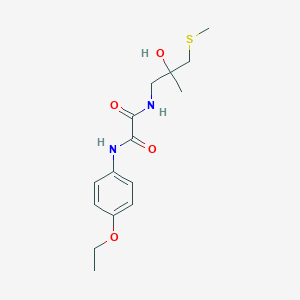
N1-(4-ethoxyphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N1-(4-ethoxyphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar functional groups and structural motifs. For instance, N-(2-phenethyl)cinnamides and N-methoxy-N-methyl-2-[(4′-substituted)phenylthio]propanamides are mentioned, which share some structural similarities such as the presence of phenyl groups and amide functionalities .
Synthesis Analysis
The synthesis of related compounds involves the reaction of different phenyl groups with amides or sulfonamides. For example, N-(2-(4-hydroxyphenyl)ethyl)-4-chlorocinnamide was synthesized and assayed for antagonism at NMDA receptor subtypes . Similarly, the synthesis of N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide was achieved by reacting an in situ generated ArTe− with N-(2-bromoethyl)phthalimide . These methods suggest that the synthesis of the compound might involve the reaction of an ethoxyphenyl group with an appropriate oxalamide precursor.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic techniques. For instance, spectroscopic and theoretical studies of some N-methoxy-N-methyl-2-[(4′-substituted)phenylthio]propanamides revealed the existence of two gauche conformers, with conformer stability being influenced by intramolecular interactions and solvent polarity . Additionally, stereochemical and electronic interaction studies of similar compounds showed the presence of diastereomers and their stabilization through intramolecular hydrogen bonds . These findings suggest that the molecular structure of "this compound" would also exhibit conformational isomerism and be influenced by similar intramolecular forces.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes interactions with receptors and the formation of heterocycles. For example, N-(2-(4-hydroxyphenyl)ethyl)-4-chlorocinnamide acts as an antagonist at the NMDA receptor . The compound N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide undergoes oxidation and ligation with ruthenium(III) chloride, leading to the formation of a novel tellura heterocycle . These reactions indicate that "this compound" might also participate in receptor binding or undergo transformations under the action of metal catalysts or oxidizing agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by their spectroscopic signatures and crystal structures. The IR carbonyl band analysis and NMR spectra provide insights into the electronic structure and conformational preferences of the molecules . The X-ray diffraction analysis helps in understanding the solid-state structure and intermolecular interactions . These techniques could be applied to determine the physical and chemical properties of "this compound," such as its solubility, melting point, and stability.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
A study on the pharmacokinetics and metabolism of a selective androgen receptor modulator in rats elucidated the compound's properties, including absorption, clearance, distribution, and metabolic pathways. The research demonstrated the compound's low clearance, moderate distribution volume, and identification of major urinary metabolites, providing insights into its pharmacokinetic characteristics (Di Wu et al., 2006).
Enzyme Inhibition
Research on synthetic 4-hydroxycinnamamide derivatives revealed their potent and specific inhibition of tyrosine-specific protein kinases, highlighting their potential as selective inhibitors for therapeutic applications (T. Shiraishi et al., 1987).
Photocatalysis and Environmental Remediation
A study on the complete oxidation of pesticides in water by the photoassisted Fenton reaction showcased the potential of certain compounds for environmental remediation. The research demonstrated rapid decomposition and mineralization of pollutants, suggesting a mild and effective method for treating pesticide wastes (J. Pignatello & Yunfu. Sun, 1995).
Synthetic Routes and Chemical Properties
Investigations into novel synthetic routes for producing specific oxalamides and related chemical structures have expanded the toolkit for synthesizing bioactive compounds. For instance, a novel one-pot synthetic approach was developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, providing a useful methodology for synthesizing anthranilic acid derivatives and oxalamides (V. Mamedov et al., 2016).
Antimicrobial Activity
Synthesis and evaluation of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanarylamines demonstrated significant antibacterial activity, underscoring the potential of similar compounds in antimicrobial applications (N. S. Arutyunyan et al., 2017).
Mecanismo De Acción
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets. If it’s intended for use in materials science, its properties could be influenced by its molecular structure .
Direcciones Futuras
The future directions for research on this compound would depend on its intended applications. For instance, if it’s a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s intended for use in materials science, future research could involve studying its properties under various conditions .
Propiedades
IUPAC Name |
N'-(4-ethoxyphenyl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-4-21-12-7-5-11(6-8-12)17-14(19)13(18)16-9-15(2,20)10-22-3/h5-8,20H,4,9-10H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQHMUAADQAACP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C)(CSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

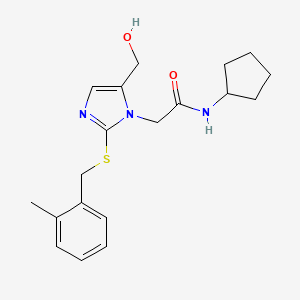
![7-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]isoquinoline](/img/structure/B2534182.png)

![N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-furamide](/img/structure/B2534185.png)
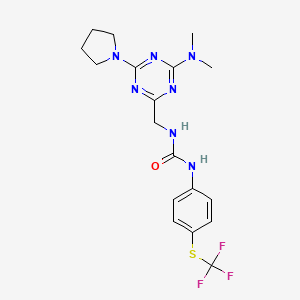
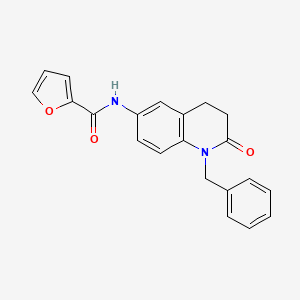
![6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2534190.png)
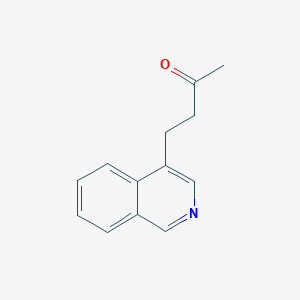
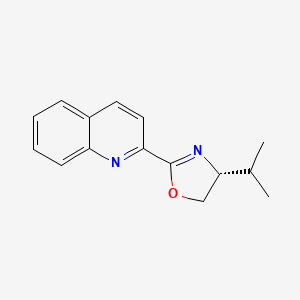
![6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B2534196.png)
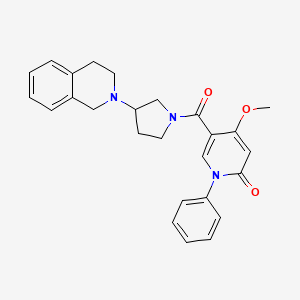
![4-chloro-N-(2-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2534199.png)
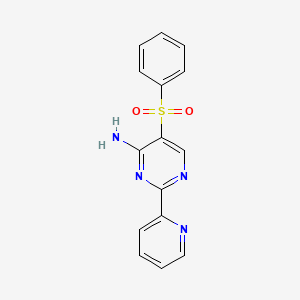
![1-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2534202.png)